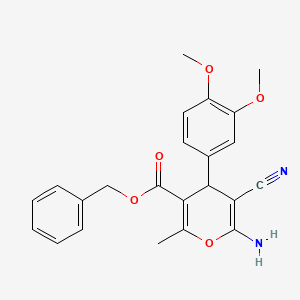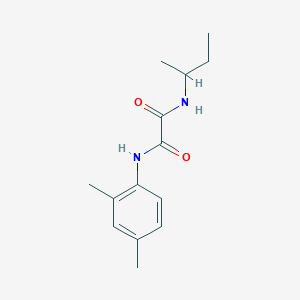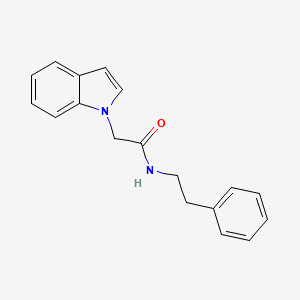![molecular formula C19H16N4O3 B4104830 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4104830.png)
4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine
Descripción general
Descripción
4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been the subject of numerous studies to understand its mechanism of action and potential biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is not fully understood. However, studies have shown that the compound can interact with various receptors and enzymes in the body, including the serotonin receptor and the enzyme acetylcholinesterase. This interaction can lead to the inhibition of certain pathways in the body, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine can have various biochemical and physiological effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. It can also improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine in lab experiments include its potential therapeutic applications and its ability to interact with various receptors and enzymes in the body. However, the compound has limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
Future studies on 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine could focus on its potential therapeutic applications in specific diseases, including cancer and neurological disorders. Additionally, studies could investigate the compound's mechanism of action in more detail, including its interaction with specific receptors and enzymes in the body. Further research could also focus on improving the compound's solubility and reducing its potential toxicity.
In conclusion, 4-[4-(2-furoyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine is a chemical compound with potential therapeutic applications in various fields. Its synthesis methods, mechanism of action, and biochemical and physiological effects have been studied extensively. Future studies could focus on specific diseases, improving the compound's properties, and understanding its mechanism of action in more detail.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and infectious diseases. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Additionally, the compound has been studied for its antifungal and antibacterial properties.
Propiedades
IUPAC Name |
[4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(15-6-3-11-25-15)23-9-7-22(8-10-23)18-17-16(20-12-21-18)13-4-1-2-5-14(13)26-17/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDZYXJXOGIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-methyl-2-{[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4104803.png)

![2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4104811.png)
![N-benzyl-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4104813.png)

![4-chloro-N-(3-chlorobenzyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4104836.png)
![N,N-diethyl-2-(2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine hydrochloride](/img/structure/B4104838.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]nicotinamide hydrochloride](/img/structure/B4104850.png)